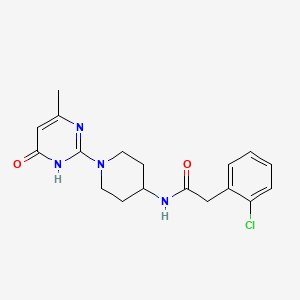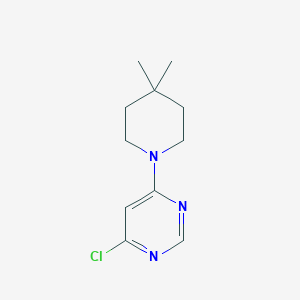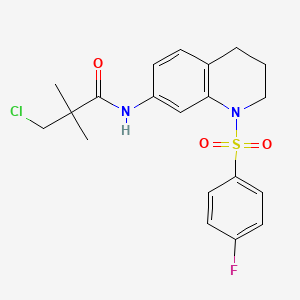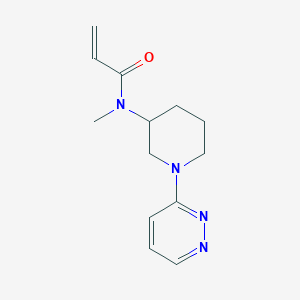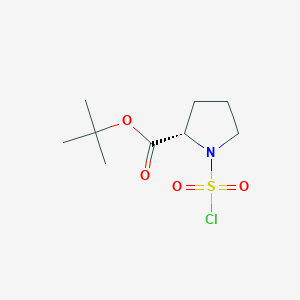
tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate is a chemical compound that is widely used in scientific research applications. It is a chiral auxiliary that is used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Enantioselective Nitrile Anion Cyclization
The synthesis of N-tert-butyl disubstituted pyrrolidines involves a nitrile anion cyclization strategy. This approach was employed to produce (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, achieving a 71% overall yield. This method allows for the formation of chiral pyrrolidine with high yield and enantiomeric excess, utilizing diethyl chlorophosphate and lithium hexamethyldisilazide in the cyclization (Chung et al., 2005).
Crystal Structure Analysis
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride. Its crystal structure was analyzed using X-ray diffraction, revealing the compound's triclinic space group and providing insights into the molecular conformation and intermolecular hydrogen bonds (Naveen et al., 2007).
Analysis of Acidic Proton Interaction
Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were analyzed, revealing important features about the orientation of carbamate and amide, as well as the molecule's electric dipole moment. This study provides insights into the molecular stacking and interaction of acidic protons from alkynes and amides with carbonyl oxygen atoms (Baillargeon et al., 2014).
Synthesis of Perfluoroalkylated Prolinols
The reduction of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate led to the production of (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This method demonstrated a high diastereoselectivity and yield, showcasing the compound's potential in asymmetric synthesis (Funabiki et al., 2008).
Eigenschaften
IUPAC Name |
tert-butyl (2S)-1-chlorosulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)7-5-4-6-11(7)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBIUKPGHGNLQ-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)
![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)
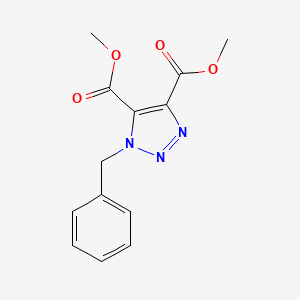
![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)
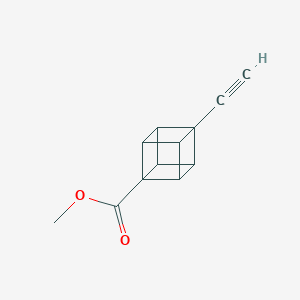
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)



